molecular formula C9H18O B1630633 3,5,5-Trimethylhexanal CAS No. 5435-64-3

3,5,5-Trimethylhexanal

Cat. No. B1630633
CAS RN: 5435-64-3
M. Wt: 142.24 g/mol
InChI Key: WTPYRCJDOZVZON-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexanal (TMHA) is a volatile organic compound (VOC) that is found in the environment and is used in a variety of industrial and laboratory applications. It is a colorless liquid with a mild, sweet odor and a boiling point of 142°C. TMHA is a member of the aldehyde family, and is produced through the oxidation of primary alcohols, such as pentanol and hexanol. It is used in a variety of industries and laboratories, including perfume and flavor production, pharmaceuticals, and chemical synthesis. TMHA is also used in the synthesis of other compounds, such as esters, amines, and nitriles.

Scientific Research Applications

1. Adsorption Mechanisms in Enhancing Heat and Mass Transfer

3,5,5-Trimethylhexanal has been studied for its role in enhancing heat and mass transfer in absorption chillers. It acts as an additive in aqueous lithium bromide solutions, reducing surface tension and improving wetting of the tube bundle in the absorber, which triggers Marangoni convection. This is crucial for the efficiency of absorption chillers (Lonardi & Luke, 2019).

2. Role in Fragrance Material

3,5,5-Trimethylhexanal is a part of the fragrance structural group known as branched chain saturated alcohols. It has been reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient, which is essential for ensuring safety and efficacy in fragrance products (Mcginty, Scognamiglio, Letizia, & Api, 2010).

3. Potential Biomarker in Breath for Diabetes Mellitus Diagnosis

Research has identified 3,5,5-Trimethylhexanal as a potential biomarker in exhaled breath for the diagnosis of type 2 diabetes mellitus. This is part of a broader effort to develop non-invasive diagnostic tools for diabetes using gas chromatography-mass spectrometry (GC-MS) combined with a metabolomics approach (Yan et al., 2014).

4. Viscosity Studies in Molecular Modeling

3,5,5-Trimethylhexanal has been used in molecular dynamics methods to predict viscosity dependence on pressure, which is a key aspect in the development of lubricants. Understanding the behavior of such compounds under varying pressures is crucial for industrial applications (Kondratyuk & Pisarev, 2019).

5. Creation of Stable Gadolinium-loaded Liquid Scintillators

Gadolinium(III) 3,5,5-trimethylhexanoate complexes have been synthesized for creating stable gadolinium-loaded scintillators. These are important in the field of nuclear physics and radiation detection, demonstrating the versatility of 3,5,5-Trimethylhexanal in scientific applications (Novikova et al., 2016).

6. Anti-Inflammatory Activity in Medicinal Research

Studies on Bursera simaruba leaves, which include 3,5,5-Trimethylhexanal, have shown promising anti-inflammatory activity. This suggests potential medicinal uses of the compound in treating inflammatory conditions (Carretero et al., 2008).

properties

IUPAC Name

3,5,5-trimethylhexanal
Source PubChem
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InChI

InChI=1S/C9H18O/c1-8(5-6-10)7-9(2,3)4/h6,8H,5,7H2,1-4H3
Source PubChem
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InChI Key

WTPYRCJDOZVZON-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)CC(C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
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DSSTOX Substance ID

DTXSID6047107
Record name 3,5,5-Trimethylhexanal
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Molecular Weight

142.24 g/mol
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Physical Description

Liquid, colourless to pale yellow liquid
Record name 3,5,5-Trimethylhexanal
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Record name 3,5,5-Trimethylhexanal
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Boiling Point

173 °C, 67.00 to 68.00 °C. @ 2.50 mm Hg
Record name 3,5,5-TRIMETHYLHEXANAL
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Flash Point

116 °F; 47 °C; closed cup
Record name 3,5,5-TRIMETHYLHEXANAL
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Solubility

Water solubility = 0.01% at 20 °C, very slightly
Record name 3,5,5-TRIMETHYLHEXANAL
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Density

0.820 g/cu cm at 20 °C, 0.817-0.823
Record name 3,5,5-TRIMETHYLHEXANAL
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Record name 3,5,5-Trimethylhexanal
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Vapor Pressure

0.08 mm Hg at 25 °C (extrapolated)
Record name 3,5,5-TRIMETHYLHEXANAL
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Product Name

3,5,5-Trimethylhexanal

CAS RN

5435-64-3
Record name 3,5,5-Trimethylhexanal
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Record name Hexanal, 3,5,5-trimethyl-
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Record name 3,5,5-TRIMETHYLHEXANAL
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Melting Point

less than -60 °C, < -60 °C
Record name 3,5,5-TRIMETHYLHEXANAL
Source Hazardous Substances Data Bank (HSDB)
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Record name 3,5,5-Trimethylhexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

128 g (4 moles) of methanol and 2 g (0.05 mole) of NaOH were initially taken under nitrogen in a reaction flask and were refluxed. A mixture of 142 g (1 mole) of 3,5,5-trimethylhexanal and 116 g (2 moles) of propionaldehyde was added dropwise to this solution in the course of 10 minutes. The resulting reaction mixture was kept at the boil for 1 hour (h) and then brought to pH 4-5 with an 80% strength aqueous acetic acid solution. After washing twice with water, the organic phase was separated off and worked up by fractional distillation. 32 g of unconverted 3,5,5-trimethylhexanal, as light ends, and 113 g of 2,5,7,7-tetramethyl-2-octenal (bp.=108°-111° C./14 mbar) were obtained, corresponding to a selectivity of 81%, based on trimethylhexanal; nD25 =1.4580.
Quantity
128 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,5-Trimethylhexanal
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3,5,5-Trimethylhexanal
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3,5,5-Trimethylhexanal
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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Citations

For This Compound
131
Citations
WM Bruner - Industrial & Engineering Chemistry, 1949 - ACS Publications
The rerunning and partial condensation operations, for which data are shown in Table VI, were the only steps in the complete operation in w+ ich any appreciable loss of yield was …
Number of citations: 20 pubs.acs.org
X Fu, Y Han, R Chen, Q Han, R Zhang… - Reaction Chemistry & …, 2022 - pubs.rsc.org
An OH-type macroporous strong-base resin was evaluated as a heterogeneous catalyst for the oxidation of aldehydes to the corresponding carboxylic acids by molecular oxygen. A …
Number of citations: 1 pubs.rsc.org
L Culleré, V Ferreira, J Cacho - Food chemistry, 2011 - Elsevier
An analytical method was developed for C8–C11 aliphatic aldehydes in wine consisting of solid phase extraction (SPE) followed by multidimensional gas chromatography/mass …
Number of citations: 47 www.sciencedirect.com
R Della Pergola, L Garlaschelli, S Martinengo… - Journal of Molecular …, 1997 - Elsevier
The salt Na 2 [Rh 12 (CO) 30 ] was used for the hydroformylation of 2,4,4-trimethyl-1-pentene in tetrahydrofuran under high pressures of CO H 2 (20–120 atm) in the temperature range …
Number of citations: 7 www.sciencedirect.com
EE Turner, L Turner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… -enoic acid, the product of heating 3 : 5 : 5-trimethylhexanal with malonic acid and pyridine. … A mixture of 3 : 5 : 5-trimethylhexanal (15.3 g., 1 mol.), malonic acid (12 g., 1 mol.), and …
Number of citations: 2 pubs.rsc.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 6-Methoxy-2, 6-dimethylheptan-1-al was evaluated for genotoxicity, repeated dose …
M Bueno, V Carrascón, V Ferreira - Journal of agricultural and …, 2016 - ACS Publications
Twenty-four Spanish wines were subjected to five consecutive cycles of air saturation at 25 C. Free and bound forms of carbonyls were measured in the initial samples and after each …
Number of citations: 62 pubs.acs.org
TL Cairns, GL Evans, AW Larchar… - Journal of the American …, 1952 - ACS Publications
gem-Dithiois, R2C (SH) 2, havebeen prepared and isolated as chemical entities for the first time. They are formed, along with polysulfides, when aldehydes or ketones are heated with …
Number of citations: 99 pubs.acs.org
M Bueno, J Zapata, V Ferreira - Journal of Chromatography A, 2014 - Elsevier
This paper presents a new strategy for the direct evaluation of odor-active carbonyls in the wine headspace and for the simultaneous estimation of their amounts in odorless bonded …
Number of citations: 52 www.sciencedirect.com
C Lu, W Guo, X Hu, Y Wang, C Yin - Journal of mathematical chemistry, 2006 - Springer
A novel index based on the hyper-Wiener index, named Lu, was proposed. The relative bond length between two adjacent vertices in a molecular graph was taken into account in the …
Number of citations: 6 link.springer.com

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